molecular formula C18H21ClN2O3S B5329523 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE

Cat. No.: B5329523
M. Wt: 380.9 g/mol
InChI Key: RBUNMIXYDMKOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-ethoxybenzenesulfonyl)-4-phenylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a benzenesulfonyl group that is further substituted with a chloro and ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonyl group to the benzene ring.

    Substitution: Introduction of the chloro and ethoxy groups to the benzene ring.

    Coupling: Coupling the substituted benzenesulfonyl compound with phenylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-ethoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, the compound can undergo reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and hydrogen gas (reduction) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce a nitro group to the benzene ring, while nucleophilic substitution can replace the chloro group with other functional groups.

Scientific Research Applications

1-(3-Chloro-4-ethoxybenzenesulfonyl)-4-phenylpiperazine has various scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used in studies investigating the interaction of sulfonyl piperazines with biological targets.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptors in the central nervous system, affecting neurotransmission. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(3-Chloro-4-ethoxybenzenesulfonyl)-4-methylpiperazine
  • 1-(3-Bromo-4-ethoxybenzenesulfonyl)-4-phenylpiperazine

Uniqueness

1-(3-Chloro-4-ethoxybenzenesulfonyl)-4-phenylpiperazine is unique due to the specific combination of substituents on the benzenesulfonyl group and the presence of the phenylpiperazine moiety. This combination can result in distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-2-24-18-9-8-16(14-17(18)19)25(22,23)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUNMIXYDMKOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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